molecular formula C17H17N3OS B155076 Fenamidone CAS No. 161326-34-7

Fenamidone

Cat. No.: B155076
CAS No.: 161326-34-7
M. Wt: 311.4 g/mol
InChI Key: LMVPQMGRYSRMIW-KRWDZBQOSA-N
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Mechanism of Action

Target of Action

Fenamidone is a broad-spectrum fungicide belonging to the imidazolinone group . The active substance in this compound is the S-enantiomer of a stereoisomeric molecule with the chiral center in the 5-position of the dihydro-imidazolone ring . This S-enantiomer has been shown to be the biologically (fungicidally) active enantiomer .

Mode of Action

This compound acts by inhibiting the mitochondrial cytochrome-bc1 complex . This inhibition disrupts the electron transport chain, leading to a halt in ATP production, which is vital for cellular energy. This disruption of energy production leads to the death of the fungal cells, thus providing its fungicidal properties .

Biochemical Pathways

It is known that this compound interferes with the electron transport chain in the mitochondria of fungal cells . This disruption leads to a halt in ATP production, a crucial molecule for energy transfer within cells. The lack of ATP leads to cell death and thus the fungicidal action of this compound .

Pharmacokinetics

This compound has a low aqueous solubility but is soluble in many organic solvents . The compound was evaluated by the JMPR in 2013, where an ADI of 0–0.03 mg/kg bw and an ARfD of 1 mg/kg bw were established . Metabolites RPA 412636 and RPA 412708 are also present in rat urine and bile, respectively, whereas metabolite RPA 410193 is a novel plant metabolite .

Result of Action

The primary result of this compound’s action is the death of fungal cells. By inhibiting the mitochondrial cytochrome-bc1 complex, this compound disrupts the electron transport chain, leading to a halt in ATP production . Without ATP, the fungal cells cannot function, leading to cell death and the fungicidal action of this compound .

Action Environment

This compound is used to treat Oomycete diseases on a wide range of crops . Its efficacy and stability can be influenced by environmental factors such as soil type, temperature, and moisture levels .

Biochemical Analysis

Biochemical Properties

Fenamidone interacts with several biomolecules. It has been found in crops, rat urine, and bile as metabolites RPA 412636, RPA 410193, and RPA 412708 . These metabolites are toxicologically significant .

Cellular Effects

The effects of this compound on cells are primarily observed through its interaction with its metabolites. These metabolites have been found to be present in rat urine and bile, indicating that they may have significant effects on cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolites. For instance, metabolite RPA 412636 is an order of magnitude more toxic than this compound over 90 days of dietary exposure in rats . Similarly, RPA 412708 is an order of magnitude more acutely toxic than this compound based on differences in LD50 values .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound and its metabolites have been observed over time. For instance, the half-life period for this compound was found to be 2 days at the recommended dose (RD) and 3 days at the double dose (DD) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the half-life period for this compound was found to be 2 days at the recommended dose (RD) and 3 days at the double dose (DD) .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized into RPA 412636, RPA 410193, and RPA 412708, which are found in crops, rat urine, and bile, respectively .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely facilitated by its metabolites. These metabolites have been found in various biological samples, indicating that they may play a role in the transport and distribution of this compound .

Subcellular Localization

Given that its metabolites have been found in various biological samples, it is likely that this compound and its metabolites are distributed throughout the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fenamidone is synthesized through a multi-step process involving the formation of an imidazole ring. The key steps include:

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Fenamidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Fenamidone’s unique structure and mode of action make it a valuable tool in the management of fungal diseases in agriculture.

Properties

IUPAC Name

(5S)-3-anilino-5-methyl-2-methylsulfanyl-5-phenylimidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-17(13-9-5-3-6-10-13)15(21)20(16(18-17)22-2)19-14-11-7-4-8-12-14/h3-12,19H,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVPQMGRYSRMIW-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=N1)SC)NC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C(=O)N(C(=N1)SC)NC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034590
Record name Fenamidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161326-34-7
Record name Fenamidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161326-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenamidone [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161326347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenamidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Imidazol-4-one, 3,5-dihydro-5-methyl-2-(methylthio)-5-phenyl-3-(phenylamino)-, (5S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.945
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENAMIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN24MG2Z5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does fenamidone exert its antifungal activity?

A1: this compound inhibits mitochondrial respiration in fungi by targeting the cytochrome bc1 complex at the Qo site, located in the mitochondrial inner membrane. [] This inhibition disrupts the electron transport chain, ultimately halting energy production and leading to fungal death. [, , ]

Q2: Does the target site of this compound differ between fungal species?

A2: While this compound primarily targets the cytochrome bc1 complex in most fungi, slight variations in the binding site and affinity can exist between different species. []

Q3: What are the downstream effects of this compound's interaction with its target?

A3: By inhibiting the cytochrome bc1 complex, this compound disrupts the electron transport chain, leading to a cascade of events: [, ]

    Q4: What is the molecular formula and weight of this compound?

    A4: The molecular formula of this compound is C19H19FN4OS. It has a molecular weight of 366.45 g/mol.

    Q5: How does the presence of epicuticular waxes affect this compound's degradation?

    A5: Research indicates that the presence of epicuticular waxes can increase the half-life of this compound, suggesting slower degradation. []

    Q6: How stable is this compound in different environmental conditions?

    A6: Studies have shown that photodegradation is a major degradation pathway for this compound. [] Additionally, factors such as temperature, pH, and the presence of organic matter can influence its stability.

    Q7: What are the known mechanisms of resistance to this compound in fungi?

    A7: A single point mutation in the cytochrome b gene (G143A) has been identified in this compound-insensitive isolates of Pythium aphanidermatum. [] This mutation is associated with reduced sensitivity to Quinone outside inhibitor (QoI) fungicides, including this compound. [, ]

    Q8: Does cross-resistance occur between this compound and other QoI fungicides?

    A8: Yes, cross-resistance can occur between this compound and other QoI fungicides like azoxystrobin. This is often attributed to the shared target site and the presence of the F129L mutation in some resistant isolates. [, , ]

    Q9: Are there any reports of cross-resistance between this compound and fungicides with different modes of action?

    A9: Interestingly, isolates of Alternaria solani with reduced sensitivity to azoxystrobin (a QoI) were found to be more sensitive to boscalid (a complex II inhibitor), exhibiting negative cross-resistance. []

    Q10: What strategies can be employed to manage fungicide resistance?

    A10: Several strategies can help mitigate resistance development:

    • Fungicide rotation: Alternating between fungicides with different MOAs. [, ]
    • Mixture applications: Combining fungicides with different MOAs in a single application. [, ]

    Q11: What is the efficacy of this compound against Pythium root rot in poinsettias?

    A11: this compound effectively controlled Pythium root rot caused by Pythium aphanidermatum in poinsettia cultivars, showing comparable efficacy to mefenoxam and etridiazole. [, , ]

    Q12: How effective are this compound-containing fungicide mixtures in controlling potato late blight?

    A12: this compound mixed with propamocarb-hydrochloride (Consente) displayed high efficacy (90.11-97.23%) against potato late blight caused by Phytophthora infestans, surpassing the efficacy of propamocarb-hydrochloride + mancozeb. []

    Q13: What analytical techniques are used to determine this compound residues in food and environmental samples?

    A13: Several analytical methods have been developed and validated for detecting and quantifying this compound residues, including:

    • Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS): This method has been successfully applied to determine this compound residues in vegetables and soil. []
    • Gas chromatography with mass spectrometry (GC-MS): This technique has been validated for analyzing this compound in grapes and wines, demonstrating good accuracy and precision. []
    • High-performance liquid chromatography-mass spectrometry (HPLC-MS): This method has been utilized for quantifying this compound residues in animal-derived food products. []
    • Surface-enhanced Raman spectroscopy (SERS): This technique offers a rapid and sensitive approach for detecting this compound residues. []

    Q14: What are the potential environmental impacts of this compound use?

    A14: Like many pesticides, this compound use raises concerns about its potential impact on the environment.

    • Water contamination: this compound has been detected in surface and groundwater samples, indicating its potential for environmental persistence and mobility. []

    Q15: What strategies can be implemented to mitigate the environmental risks associated with this compound?

    A15: Minimizing the environmental footprint of this compound requires a multifaceted approach:

    • Integrated pest management (IPM): Integrating cultural, biological, and chemical control methods to reduce reliance on synthetic fungicides. []

    Q16: Are there any viable alternatives to this compound for controlling oomycete diseases?

    A16: Yes, several alternative fungicides with different MOAs can be used to manage oomycete diseases, including:

    • Dimethomorph: A carboxylic acid amide fungicide that inhibits the synthesis of cell wall components in oomycetes. [, , ]
    • Mancozeb: A contact fungicide that disrupts fungal metabolism through multi-site action. [, , , ]
    • Propamocarb hydrochloride: A systemic fungicide that inhibits the biosynthesis of phospholipids and fatty acids in oomycetes. [, , , ]

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